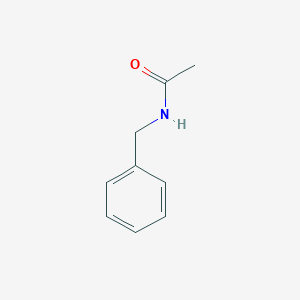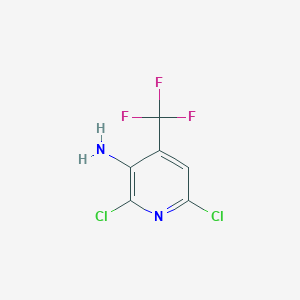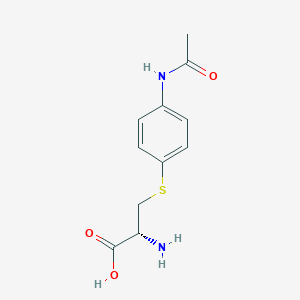
アセトアミノフェンシステイン
概要
説明
Acetaminophen cysteine is a metabolite formed when acetaminophen (commonly known as paracetamol) is conjugated with the amino acid cysteine. This conjugation process is part of the body’s mechanism to detoxify and eliminate acetaminophen, especially after an overdose. Acetaminophen is widely used as an analgesic and antipyretic, but its overdose can lead to severe liver toxicity. The formation of acetaminophen cysteine helps in mitigating this toxicity by facilitating the excretion of the drug.
科学的研究の応用
Acetaminophen cysteine has several scientific research applications, including:
Toxicology Studies: It is used to study the mechanisms of acetaminophen toxicity and the protective effects of cysteine conjugation.
Pharmacokinetics: Researchers use acetaminophen cysteine to understand the metabolism and excretion of acetaminophen in the body.
Antioxidant Research: Studies have shown that acetaminophen cysteine has antioxidant properties, making it a subject of interest in oxidative stress research.
作用機序
Target of Action
The primary targets of Acetaminophen Cysteine are the cysteine residues in the body . These residues are the major targets for covalent modification by the reactive intermediate of Acetaminophen . The binding to lysine has also been reported and may contribute to mitochondrial damage during Acetaminophen toxicity .
Mode of Action
Acetaminophen Cysteine, also known as Acetylcysteine, is a medication that can be used as a mucolytic in patients with certain lung conditions and as an antidote for Acetaminophen overdose . It acts to maintain or replenish depleted glutathione reserves in the liver and enhance non-toxic metabolism of Acetaminophen . These actions serve to protect liver cells from NAPQI toxicity .
Biochemical Pathways
Acetaminophen is metabolized in the liver in three main pathways: glucuronidation, sulfation, and cysteine conjugation . These pathways produce Acetaminophen glucuronide, Acetaminophen sulfate, and Acetaminophen cysteine, respectively . The cysteine conjugate is considered generally non-toxic . It has been found that both acetaminophen and its cysteine conjugates can induce harmful cellular damage observed as a decrease of glutathione levels .
Pharmacokinetics
After a therapeutic dose, Acetaminophen is mostly converted to pharmacologically inactive glucuronide and sulfate conjugates, with a minor fraction being oxidized to a reactive metabolite NAPQI . Detoxification of NAPQI occurs through its binding to the sulfhydryl group of glutathione (GSH) to form Acetaminophen-GSH, which is ultimately excreted in the urine as cysteine and mercapturic acid conjugates . At supratherapeutic doses of Acetaminophen (more than 4 g/day), the sulfation pathway becomes saturated, while glucuronidation and oxidation increase, and a smaller amount is excreted unchanged .
Result of Action
The result of Acetaminophen Cysteine’s action is the protection of liver cells from NAPQI toxicity . It has been found that both acetaminophen and its cysteine conjugates can induce harmful cellular damage observed as a decrease of glutathione levels . This process further promotes the expression of downstream genes related to the type IV secretion system .
Action Environment
The massive use of Acetaminophen, especially during the COVID-19 pandemic, has resulted in the environmental residue and pollution of Acetaminophen and its metabolites . The environmental ecological and health safety issues they may cause are still unclear . Paracetamol and structural analogs are ubiquitous in the natural environment and easily accumulate in the aquatic environment . This gives rise to serious concerns related to its ecotoxicological profile, final environmental fate, and potential biological interactions .
生化学分析
Biochemical Properties
Acetaminophen cysteine plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its function . The nature of these interactions is complex and involves various biochemical processes .
Cellular Effects
Acetaminophen cysteine has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The effects of Acetaminophen cysteine on cells are diverse and depend on various factors .
Molecular Mechanism
The mechanism of action of Acetaminophen cysteine is complex and involves interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetaminophen cysteine change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Acetaminophen cysteine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Acetaminophen cysteine is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and these interactions can affect metabolic flux or metabolite levels .
Transport and Distribution
Acetaminophen cysteine is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Acetaminophen cysteine and its effects on its activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acetaminophen cysteine typically involves the conjugation of acetaminophen with cysteine. This can be achieved through enzymatic reactions in the liver, where acetaminophen is first metabolized to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). NAPQI is then conjugated with glutathione, and further enzymatic reactions lead to the formation of acetaminophen cysteine .
Industrial Production Methods: Industrial production of acetaminophen cysteine is not commonly practiced as it is primarily a metabolic byproduct. for research purposes, it can be synthesized in the laboratory using chemical methods that mimic the enzymatic processes in the liver .
化学反応の分析
Types of Reactions: Acetaminophen cysteine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of acetaminophen to NAPQI, which is then conjugated with cysteine.
Conjugation: The primary reaction leading to the formation of acetaminophen cysteine is the conjugation of NAPQI with cysteine.
Common Reagents and Conditions:
Reagents: Glutathione, cysteine, and enzymes such as glutathione S-transferase.
Major Products: The major product of these reactions is acetaminophen cysteine, which is excreted in the urine as a detoxified form of acetaminophen .
類似化合物との比較
Acetaminophen Glucuronide: Formed by the conjugation of acetaminophen with glucuronic acid. It is more water-soluble and is excreted in the urine.
Acetaminophen Sulfate: Formed by the conjugation of acetaminophen with sulfate.
Uniqueness: Acetaminophen cysteine is unique in its potent antioxidant properties and its role in detoxifying the reactive intermediate NAPQI. Unlike acetaminophen glucuronide and acetaminophen sulfate, which are primarily involved in the excretion of acetaminophen, acetaminophen cysteine plays a crucial role in mitigating the toxicity of acetaminophen overdose .
特性
IUPAC Name |
(2R)-3-(4-acetamidophenyl)sulfanyl-2-aminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-7(14)13-8-2-4-9(5-3-8)17-6-10(12)11(15)16/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZXXYPCOKGXOE-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214000 | |
| Record name | Acetaminophen cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64014-06-8 | |
| Record name | Acetaminophen-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64014-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetaminophen cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064014068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetaminophen cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: APAP-Cys adduct formation is considered a critical step in APAP-induced liver injury. These adducts can disrupt protein function and trigger a cascade of events leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death. [, ]
A: The molecular formula of APAP-Cys is C11H14N2O4S, and its molecular weight is 270.3 g/mol. [, ]
A: Yes, researchers have used techniques like high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to characterize and quantify APAP-Cys. This method relies on the electrochemical properties of the molecule for detection. []
A: The stability of APAP-Cys likely depends on factors such as temperature, pH, and the presence of other chemicals. More research is needed to fully characterize its stability profile under various conditions. []
ANone: APAP-Cys is not known to have any intrinsic catalytic properties. Its significance lies in its role as a biomarker of APAP exposure and a mediator of APAP-induced liver injury.
A: While computational studies specifically on APAP-Cys are limited in the provided research, computational chemistry has been used to analyze the thermodynamics of APAP and its metabolites using density functional theory. [] This type of research can provide insights into the reactivity and potential interactions of APAP and its metabolites, including APAP-Cys.
A: The structure of APAP-Cys, specifically the covalent bond between NAPQI and the cysteine residue, underpins its ability to disrupt protein function. This structural modification is central to its role in APAP-induced liver injury. []
ANone: Since APAP-Cys is primarily a metabolite and biomarker, formulation strategies are not typically focused on this molecule. Research primarily focuses on understanding its formation and implications for APAP toxicity.
A: Research suggests that renal function can impact the elimination of APAP metabolites, including APAP-glucuronide. [] While the specific impact on APAP-Cys levels requires further investigation, it highlights the potential interplay between renal function and APAP metabolism.
A: Yes, researchers have investigated APAP-Cys concentrations in various groups, including healthy individuals, chronic pain patients, and individuals with different alcohol consumption patterns. [, ] These studies help to understand how APAP metabolism and, consequently, APAP-Cys formation may differ between populations.
A: Research indicates that lower concentrations of APAP-Cys can be detected even after exposure to therapeutic doses of APAP. [] This finding underscores the sensitivity of APAP-Cys as a biomarker of APAP exposure.
A: The formation of APAP-Cys adducts is a key event in APAP-induced liver injury. These adducts can disrupt protein function, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death. [, , ]
A: While APAP-induced liver injury is the most well-known consequence, studies suggest that APAP metabolites, including potentially APAP-Cys, can contribute to nephrotoxicity. [, ]
ANone: As APAP-Cys is a metabolite, drug delivery and targeting strategies are not typically focused on this molecule.
A: Yes, APAP-Cys is considered a specific biomarker for APAP exposure. Detecting elevated levels of APAP-Cys in serum can aid in the diagnosis of APAP overdose, even in cases where the time of ingestion is uncertain. [, , , ]
A: A significant percentage of patients with acute liver failure of indeterminate cause have detectable levels of APAP-Cys, suggesting that unrecognized APAP toxicity may be more common than previously thought. [, ] The use of APAP-Cys as a biomarker can help identify these cases and guide appropriate treatment decisions.
A: Researchers primarily use HPLC-ECD for the detection and quantification of APAP-Cys in biological samples. This method offers high sensitivity and specificity. [, , ] Recent advancements include the use of liquid chromatography–tandem mass spectrometry (LC/MS/MS) for even greater sensitivity and accuracy. []
A: Advanced imaging techniques like atmospheric pressure-matrix-assisted laser desorption ionization-mass spectrometry imaging (AP-MALDI-MSI) have been employed to visualize the distribution of APAP and its metabolites, including APAP-Cys, in tissues like the kidney. [] This technology provides valuable insights into the spatial distribution and potential for organ-specific toxicity.
ANone: The provided research primarily focuses on the clinical aspects of APAP-Cys. Further research is needed to fully understand its environmental fate, persistence, and potential impact on ecosystems.
ANone: The provided research does not delve into the specific dissolution and solubility characteristics of APAP-Cys.
A: Analytical methods, particularly HPLC-ECD and LC/MS/MS, are rigorously validated for parameters like accuracy, precision, specificity, linearity, and sensitivity to ensure reliable and accurate measurement of APAP-Cys in biological samples. []
ANone: Research involving APAP-Cys adheres to standard quality control and assurance practices for analytical methods, data handling, and reporting to ensure the reliability and validity of the findings.
ANone: The research primarily focuses on the toxicological aspects of APAP-Cys, and further investigation is needed to determine its potential for immunogenicity.
A: While APAP-Cys itself may not directly induce or inhibit drug-metabolizing enzymes, factors influencing its formation, like CYP2E1 activity, are crucial in APAP metabolism and can impact the metabolism of other drugs. [, , , ]
ANone: The research primarily focuses on the role of APAP-Cys in APAP-induced liver injury, and further research is needed to evaluate its biocompatibility and biodegradability.
A: While APAP-Cys is a highly specific biomarker for APAP exposure, other biomarkers like APAP-protein adducts can also provide valuable information about APAP metabolism and potential toxicity. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




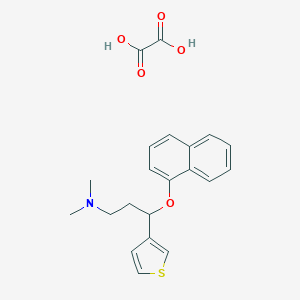

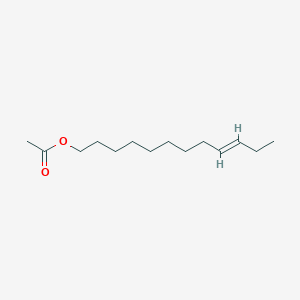


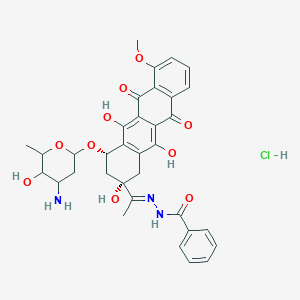

![4-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B110316.png)


